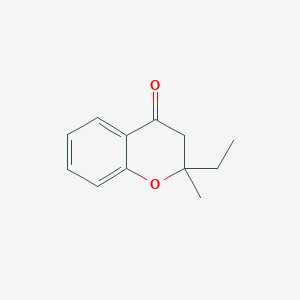

2-Ethyl-2-methyl-chroman-4-one

描述

2-Ethyl-2-methyl-chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant structural entities in medicinal chemistry. The chroman-4-one framework, in particular, is a major building block in a variety of medicinal compounds due to its broad spectrum of biological and pharmaceutical activities .

作用机制

Target of Action

2-Ethyl-2-methyl-chroman-4-one is a derivative of chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one analogs have been found to target a variety of biological entities, including tumor necrosis factor-α (TNF-α), pteridine reductase-1, and acetylcholinesterase (AchE) . These targets play crucial roles in various biological activities, such as anti-inflammatory, antiparasitic, and anti-acetylcholinesterase activities .

Mode of Action

The interaction of this compound with its targets results in significant biological activities. For instance, chroman-4-one analogs have been shown to inhibit pteridine reductase-1, resulting in significant antiparasitic activity against T. brucei and L. infantum .

Biochemical Pathways

Chroman-4-one analogs have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets and mode of action. For example, chroman-4-one analogs have been shown to exhibit anti-inflammatory, antiparasitic, and anti-acetylcholinesterase activities .

生化分析

Biochemical Properties

2-Ethyl-2-methyl-chroman-4-one is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been found to exhibit a broad variety of remarkable biological and pharmaceutical activities . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-chroman-4-one can be achieved through several methods. One common synthetic route involves the reaction of 2’-hydroxyacetophenone with 2-butanone in the presence of pyrrolidine in methanol at reflux conditions . This method yields the desired compound with a high degree of purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions

2-Ethyl-2-methyl-chroman-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce alcohols.

科学研究应用

2-Ethyl-2-methyl-chroman-4-one has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

相似化合物的比较

2-Ethyl-2-methyl-chroman-4-one can be compared with other similar compounds, such as:

Chroman-4-one: The parent compound with a similar structure but without the ethyl and methyl substitutions.

Thiochroman-4-one: A sulfur-containing analog with similar biological activities.

Flavonoids: A class of compounds with a similar chromanone framework but with additional functional groups that confer different biological properties.

The uniqueness of this compound lies in its specific substitutions, which can enhance its biological activity and specificity compared to its analogs.

生物活性

2-Ethyl-2-methyl-chroman-4-one is a compound belonging to the chromanone family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a chroman ring with ethyl and methyl substitutions at the 2-position and a carbonyl group at the 4-position. Its molecular formula is . The presence of the electrophilic carbonyl group contributes to its reactivity, enabling it to participate in various biochemical interactions.

Target Enzymes and Pathways

Research indicates that this compound acts primarily as an inhibitor of Sirtuin 2 (SIRT2) , an enzyme implicated in aging and neurodegenerative diseases. The compound exhibits low micromolar inhibitory concentrations, suggesting significant potency against SIRT2 compared to other sirtuins (SIRT1 and SIRT3) .

Furthermore, analogs of chroman-4-one have been shown to inhibit pteridine reductase-1 , demonstrating antiparasitic activity against Trypanosoma brucei and Leishmania infantum . This broad spectrum of activity highlights the compound's potential in treating various conditions.

Anti-inflammatory Effects

Studies have reported that this compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases . The exact mechanisms remain under investigation, but its ability to modulate inflammatory pathways could provide insights into its utility in clinical settings.

Anticancer Potential

Recent investigations have demonstrated that derivatives of chroman-4-one, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that these compounds can induce apoptosis and cell cycle arrest by influencing the expression of key regulatory genes such as P53 , BAX , and CDK4 .

The following table summarizes notable findings related to the anticancer activities of chromanone derivatives:

| Compound | Cancer Type | Mechanism of Action | Notable Findings |

|---|---|---|---|

| This compound | Colon cancer | Induction of apoptosis; down-regulation of CDK4 | Potent cytotoxicity; selective SIRT2 inhibition |

| Chromanone derivative | Lung cancer | Activation of caspases; inhibition of NF-kB | Dose-dependent inhibition of cell viability |

| Chromanone analog | Prostate cancer | Up-regulation of pro-apoptotic genes | Significant reduction in tumor growth |

Interaction with Biomolecules

The biochemical properties of this compound include interactions with enzymes and proteins involved in various metabolic pathways. Its potential to affect gene expression suggests that it may modulate cellular functions at multiple levels .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage in animal models. Higher concentrations may lead to enhanced therapeutic effects but also raise concerns regarding toxicity, necessitating careful optimization in experimental designs .

Case Studies and Research Findings

A series of studies have focused on synthesizing and evaluating chromanone derivatives for their biological activities. For example, a study highlighted the synthesis of various substituted chromanones that were screened for their ability to inhibit SIRT2. The most effective inhibitors exhibited IC50 values in the low micromolar range, indicating strong potential for further development as therapeutic agents .

属性

IUPAC Name |

2-ethyl-2-methyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDRYPLIXFKNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455778 | |

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73509-12-3 | |

| Record name | 2-ethyl-2-methyl-chroman-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。